trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid

Descripción general

Descripción

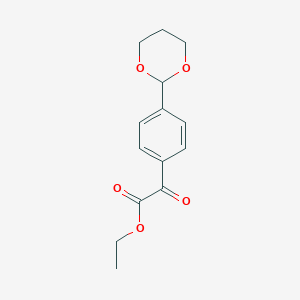

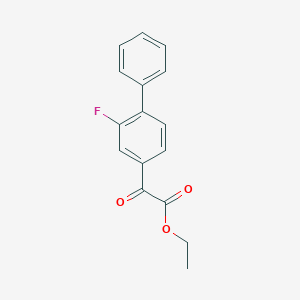

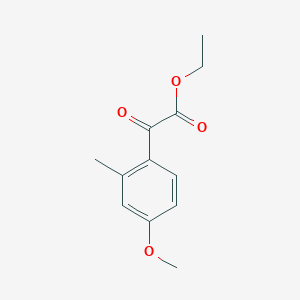

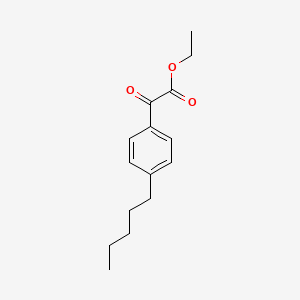

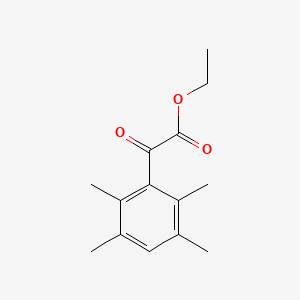

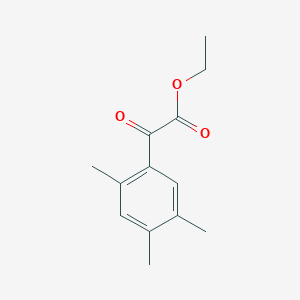

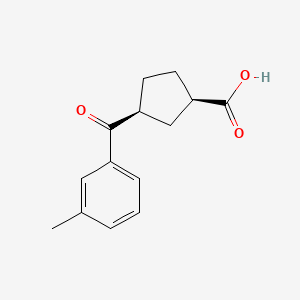

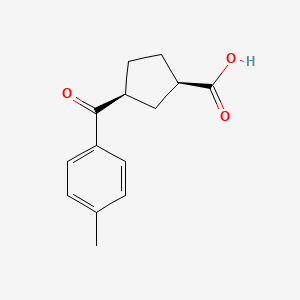

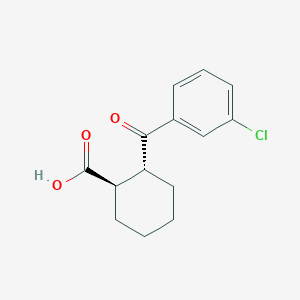

Trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid, also known as TCCA, is a chemical compound that belongs to the class of carboxylic acids. It has a CAS Number of 733742-78-4 and a linear formula of C14H15ClO3 .

Molecular Structure Analysis

The molecular formula of trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid is C14H15ClO3 . This indicates that the molecule consists of 14 carbon atoms, 15 hydrogen atoms, one chlorine atom, and three oxygen atoms .Physical And Chemical Properties Analysis

The molar mass of trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid is 266.72 g/mol . Its melting point is reported to be between 148-153 degrees Celsius .Aplicaciones Científicas De Investigación

Chemical Synthesis and Analysis

Trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid and its derivatives have been explored in the field of chemical synthesis. Studies have focused on the preparation and analysis of various cyclohexane derivatives, providing insights into their mass spectra and chemical structures. For instance, Bekkum et al. (2010) detailed the synthesis and mass spectral analysis of t-butylcyclohexanecarboxylic acids, including trans isomers, starting from corresponding t-butylbenzoic acids. The research highlighted the distinct mass spectral characteristics of these compounds (Bekkum et al., 2010).

Plasticizer Research

Dziwiński et al. (2017) investigated the identification of new generation plasticizers, including cis and trans isomers of cyclohexane dicarboxylic acid esters, using GC/MS and ESI/MS. These plasticizers are used to enhance the flexibility of polymers and reduce toxic effects. The study provided a comprehensive analysis of the isomers' chemical structures (Dziwiński et al., 2017).

Stereoisomeric Studies

The study of stereoisomerism in cyclohexane derivatives, including trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid, has been a topic of interest. For example, Gamboni and Schinz (1956) explored the stereochemistry of dimethyl-cyclohexanecarboxylic acids, revealing insights into the cis and trans forms and their proportions obtained through catalytic reduction (Gamboni & Schinz, 1956).

Pharmaceutical Research

Nohira et al. (1970) conducted research on optically active trans-2-aminocyclohexanecarboxylic acids, which are structurally related to trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid. This study provided valuable information on the synthesis and optical properties of these compounds, which could have implications for pharmaceutical research (Nohira et al., 1970).

Environmental Monitoring

Arrebola et al. (1999) developed a method for detecting cyclohexane carboxylic acid derivatives in human urine. This research is crucial for environmental health monitoring, particularly in assessing exposure to certain chemicals (Arrebola et al., 1999).

Direcciones Futuras

Propiedades

IUPAC Name |

(1R,2R)-2-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h3-5,8,11-12H,1-2,6-7H2,(H,17,18)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSALXIWKYUKRPY-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)C2=CC(=CC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641363 | |

| Record name | (1R,2R)-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid | |

CAS RN |

733742-78-4 | |

| Record name | rel-(1R,2R)-2-(3-Chlorobenzoyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733742-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.